molecular formula C16H23N3O3 B12247437 Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B12247437
M. Wt: 305.37 g/mol
InChI Key: NNYBMEMYIFVQRZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, an aminophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-aminophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate
  • Tert-butyl (2-aminophenyl)carbamate
  • Tert-butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

Uniqueness

Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-8-11(10-19)14(20)18-13-7-5-4-6-12(13)17/h4-7,11H,8-10,17H2,1-3H3,(H,18,20)

InChI Key

NNYBMEMYIFVQRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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